molecular formula C11H14N4O B7451330 1-(6-Hydroxyhexyl)imidazole-4,5-dicarbonitrile

1-(6-Hydroxyhexyl)imidazole-4,5-dicarbonitrile

Katalognummer B7451330
Molekulargewicht: 218.26 g/mol
InChI-Schlüssel: WAVNXZIIUJFHGV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(6-Hydroxyhexyl)imidazole-4,5-dicarbonitrile, also known as CLP257, is a small molecule drug that has been recently discovered to have potential therapeutic applications. It is a potent and selective inhibitor of TRESK (TWIK-related spinal cord K+ channel), a member of the two-pore domain potassium channel family. TRESK channels play a crucial role in regulating the excitability of sensory neurons, and their dysfunction has been linked to various neuropathic pain conditions.

Wirkmechanismus

1-(6-Hydroxyhexyl)imidazole-4,5-dicarbonitrile is a potent and selective inhibitor of TRESK channels, which are expressed in sensory neurons and play a crucial role in regulating their excitability. By inhibiting TRESK channels, 1-(6-Hydroxyhexyl)imidazole-4,5-dicarbonitrile reduces the excitability of sensory neurons, leading to a reduction in pain sensitivity. The exact mechanism by which 1-(6-Hydroxyhexyl)imidazole-4,5-dicarbonitrile inhibits TRESK channels is not fully understood, but it is thought to involve binding to a specific site on the channel protein.
Biochemical and Physiological Effects:
1-(6-Hydroxyhexyl)imidazole-4,5-dicarbonitrile has been shown to have a selective effect on TRESK channels, with no significant effect on other potassium channels. In addition, 1-(6-Hydroxyhexyl)imidazole-4,5-dicarbonitrile has been shown to have a minimal effect on cardiac function, making it a potentially safe and effective drug for the treatment of neuropathic pain. 1-(6-Hydroxyhexyl)imidazole-4,5-dicarbonitrile has also been shown to have a low potential for drug-drug interactions, making it a potentially useful drug for combination therapy.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 1-(6-Hydroxyhexyl)imidazole-4,5-dicarbonitrile is its selectivity for TRESK channels, which allows for a more precise investigation of the role of these channels in neuropathic pain. In addition, 1-(6-Hydroxyhexyl)imidazole-4,5-dicarbonitrile has a long-lasting analgesic effect, which makes it a useful tool for studying the mechanisms of chronic pain. However, one of the limitations of 1-(6-Hydroxyhexyl)imidazole-4,5-dicarbonitrile is its low solubility, which can make it difficult to administer in vivo.

Zukünftige Richtungen

There are several future directions for the study of 1-(6-Hydroxyhexyl)imidazole-4,5-dicarbonitrile. One potential application is in the development of novel analgesic drugs for the treatment of neuropathic pain. In addition, 1-(6-Hydroxyhexyl)imidazole-4,5-dicarbonitrile could be used as a tool to investigate the role of TRESK channels in other physiological processes, such as sleep regulation and mood disorders. Finally, further research is needed to optimize the pharmacokinetic properties of 1-(6-Hydroxyhexyl)imidazole-4,5-dicarbonitrile, such as solubility and bioavailability, to improve its potential as a therapeutic drug.

Synthesemethoden

1-(6-Hydroxyhexyl)imidazole-4,5-dicarbonitrile was first synthesized by a team of researchers from the University of Oxford led by Dr. Edward Stevens. The synthesis involves a multistep process starting from commercially available starting materials. The first step involves the preparation of a key intermediate, 6-bromo-1-hexanol, which is then converted to the imidazole derivative via a series of reactions involving protection and deprotection of functional groups. The final step involves the introduction of the nitrile group to yield 1-(6-Hydroxyhexyl)imidazole-4,5-dicarbonitrile. The overall yield of the synthesis is around 10%, and the purity of the final product is >99%.

Wissenschaftliche Forschungsanwendungen

1-(6-Hydroxyhexyl)imidazole-4,5-dicarbonitrile has been extensively studied for its potential therapeutic applications in various neuropathic pain conditions. It has been shown to be effective in reducing pain sensitivity in animal models of neuropathic pain, including mechanical allodynia and thermal hyperalgesia. In addition, 1-(6-Hydroxyhexyl)imidazole-4,5-dicarbonitrile has been shown to have a long-lasting analgesic effect, with a duration of up to 24 hours.

Eigenschaften

IUPAC Name

1-(6-hydroxyhexyl)imidazole-4,5-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O/c12-7-10-11(8-13)15(9-14-10)5-3-1-2-4-6-16/h9,16H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAVNXZIIUJFHGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N1CCCCCCO)C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.